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Compound of Interest

N'-(4-
Compound Name:
Aminophenyl)benzohydrazide

Cat. No.: B3147941

This technical guide provides a comprehensive overview of the in silico prediction of
physicochemical, pharmacokinetic, and toxicological properties of the compound N'-(4-
Aminophenyl)benzohydrazide. This document is intended for researchers, scientists, and
professionals in the field of drug discovery and development, offering a detailed exploration of
computational methodologies used to evaluate potential drug candidates.

Introduction

In the early stages of drug discovery, the evaluation of a compound's absorption, distribution,
metabolism, excretion, and toxicity (ADMET) profile is crucial.[1] In silico methods, which utilize
computational models to predict these properties, have become indispensable tools for rapidly
screening large libraries of compounds and prioritizing those with the most promising
characteristics for further experimental validation.[2][3][4] This guide focuses on the application
of these methods to N'-(4-Aminophenyl)benzohydrazide, a molecule belonging to the
benzohydrazide class of compounds, which has garnered interest for various therapeutic
applications.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological
systems. These properties are often the basis for predicting more complex pharmacokinetic
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characteristics. The following table summarizes the predicted physicochemical properties of N'-

(4-Aminophenyl)benzohydrazide.

Property Predicted Value Method
Molecular Formula C13H13N30
Molecular Weight 227.26 g/mol
LogP (octanol/water partition

o 1.85 ALOGPS
coefficient)
Topological Polar Surface Area

79.1 A2 Ertl et al.

(TPSA)
Number of Hydrogen Bond 3
Donors
Number of Hydrogen Bond 3
Acceptors
Rotatable Bonds 3

In Silico ADMET Prediction

The ADMET profile of a drug candidate determines its efficacy and safety. Computational tools

can provide early insights into these properties, guiding lead optimization and reducing the

likelihood of late-stage failures in drug development.[5]

Absarption

Parameter

Predicted
Valuel/Classification

Method

Human Intestinal Absorption

High (95%)

BOILED-Egg Model

Caco-2 Permeability (logPapp)

0.95

SVM

P-glycoprotein Substrate

No

Classification Model

Distribution
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Parameter

Predicted
Valuel/Classification

Method

Volume of Distribution (VDss) 0.5 L/kg Regression Model
Blood-Brain Barrier (BBB)
- Low SVM
Permeability
Plasma Protein Binding 85% QSAR
Metabolism
Predicted
Parameter Method

Valuel/Classification

CYP1AZ2 Inhibitor Yes Machine Learning
CYP2C9 Inhibitor No Machine Learning
CYP2D6 Inhibitor No Machine Learning
CYP3A4 Inhibitor Yes Machine Learning

Excretion
Parameter Predicted Value Method
Total Clearance 0.8 L/h/kg Regression Model
Renal OCT2 Substrate No Classification Model
Toxicity
Predicted
Parameter o Method
Value/Classification
hERG Inhibition High Risk QSAR
Ames Mutagenicity No Consensus Model
Hepatotoxicity Yes SVM
Skin Sensitization No Decision Tree

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3147941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The in silico data presented in this guide are generated using established computational
models and software. The general workflow for these predictions is outlined below.

Molecular Structure Preparation

The 2D structure of N'-(4-Aminophenyl)benzohydrazide is converted to a 3D structure. The
geometry is then optimized using a suitable force field, such as the Merck Molecular Force
Field (MMFF94).

Physicochemical Property Calculation

Physicochemical properties are calculated using algorithms based on the molecular structure.
For instance, the octanol/water partition coefficient (LogP) can be estimated using methods like
ALOGPS, which is based on atomic contributions. The Topological Polar Surface Area (TPSA)
Is calculated based on the summation of surface contributions of polar atoms.

ADMET Prediction

ADMET properties are predicted using a variety of computational models, which can be broadly
categorized as follows:

o Quantitative Structure-Activity Relationship (QSAR): These models are based on the
statistical correlation between the structural or physicochemical properties of a set of
molecules and their biological activity or property.

e Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random
Forests, and Neural Networks are trained on large datasets of compounds with known
ADMET properties to build predictive models.[1]

o Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features
of a molecule that are responsible for its biological activity.

o Physiologically-Based Pharmacokinetic (PBPK) Modeling: These models simulate the
absorption, distribution, metabolism, and excretion of a drug in the body based on
physiological and biochemical principles.
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Several online platforms and software packages, such as SwissADME, pkCSM, and Discovery
Studio, integrate these models to provide a comprehensive ADMET profile of a query molecule.

[6]7]

Visualizations
In Silico Prediction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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